

A Comprehensive Technical Guide to the Solubility of 4'-Methylpropiophenone in Organic Solvents

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Compound of Interest

Compound Name: 4'-Methylpropiophenone

Cat. No.: B145568

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This guide provides an in-depth exploration of the solubility characteristics of **4'-methylpropiophenone**, a key intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and a comparative analysis of solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For a synthetic intermediate like **4'-methylpropiophenone** (Figure 1), understanding its solubility profile is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and ensuring the overall success of a synthetic route. In the context of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. A comprehensive understanding of solubility in a range of organic solvents allows chemists to make informed decisions, leading to more robust and scalable processes.

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Figure 1. Chemical Structure of 4'-

Methylpropiophenone

Physicochemical Properties of 4'-Methylpropiophenone

A foundational understanding of the physical and chemical properties of **4'-methylpropiophenone** is essential for interpreting its solubility behavior.

Property	Value	Source
CAS Number	5337-93-9	
Molecular Formula	C ₁₀ H ₁₂ O	
Molecular Weight	148.20 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	238-239 °C	
Melting Point	7.2 °C	
Density	0.993 g/mL at 25 °C	

Solubility Profile of 4'-Methylpropiophenone and Structurally Related Ketones

Direct, quantitative solubility data for **4'-methylpropiophenone** in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility can be inferred from qualitative descriptions and by comparing it with structurally similar aromatic ketones such as propiophenone, acetophenone, and 4'-ethylacetophenone.

Qualitative Solubility of 4'-Methylpropiophenone:

Sources consistently describe **4'-methylpropiophenone** as being soluble or miscible in common organic solvents.^{[1][2]}

- Ethanol: Soluble/Miscible^{[1][2]}
- Ether: Soluble^[3]
- Acetone: Soluble/Miscible^{[1][2]}
- Chloroform: Soluble^[1]
- Hexane: Soluble^[4]
- Water: Slightly soluble to insoluble^{[1][2]}

Quantitative Solubility of Structurally Similar Ketones:

The following table presents quantitative solubility data for propiophenone, acetophenone, and 4'-ethylacetophenone. This data serves as a valuable proxy for estimating the solubility of **4'-methylpropiophenone** and understanding the influence of minor structural modifications.

Solvent	Propiophenone (g/100 mL)	Acetophenone (g/100 mL)	4'-Ethylacetophenone (g/L)
Water	Insoluble	~0.55	1.31
Ethanol	Miscible	Miscible	600.3
Methanol	Miscible	-	835.55
Isopropanol	-	-	320.72
Acetone	-	Miscible	1151.84
Ethyl Acetate	-	-	1172.57
Toluene	Miscible	-	700.26
Hexane	-	~15	95.69
Chloroform	-	Miscible	2988.22
Acetonitrile	-	-	1357.57
Dimethylformamide (DMF)	-	-	1818.7
Dimethyl Sulfoxide (DMSO)	-	-	1552.13

Data for Propiophenone from PubChem[5], Acetophenone from StudyRaid[6] and Sciencemadness Wiki[7], and 4'-Ethylacetophenone from Scent.vn[8]. Note: "Miscible" indicates solubility in all proportions.

Theoretical Considerations: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful framework for predicting solubility.

4'-Methylpropiophenone possesses a polar carbonyl group (C=O) and a largely non-polar aromatic ring and alkyl chain. This dual character dictates its solubility profile.

- **Polar Solvents** (e.g., Ethanol, Acetone): The polar carbonyl group of **4'-methylpropiophenone** can engage in dipole-dipole interactions with polar solvent molecules. This interaction helps to overcome the solute-solute and solvent-solvent forces, leading to good solubility.^{[9][10]}
- **Non-Polar Solvents** (e.g., Toluene, Hexane): The non-polar tolyl group and the ethyl chain of **4'-methylpropiophenone** interact favorably with non-polar solvents through London dispersion forces.
- **Water** (a highly polar, protic solvent): The large non-polar surface area of **4'-methylpropiophenone** disrupts the strong hydrogen-bonding network of water. While the carbonyl oxygen can act as a hydrogen bond acceptor, this is not sufficient to overcome the energy penalty of creating a cavity in the water structure, resulting in low solubility.

The structural similarity to propiophenone, acetophenone, and 4'-ethylacetophenone allows for a nuanced analysis. The addition of a methyl group on the phenyl ring (comparing propiophenone to **4'-methylpropiophenone**) slightly increases the non-polar character, which may marginally decrease solubility in highly polar solvents and increase it in non-polar solvents.

Experimental Protocol for Determining Solubility

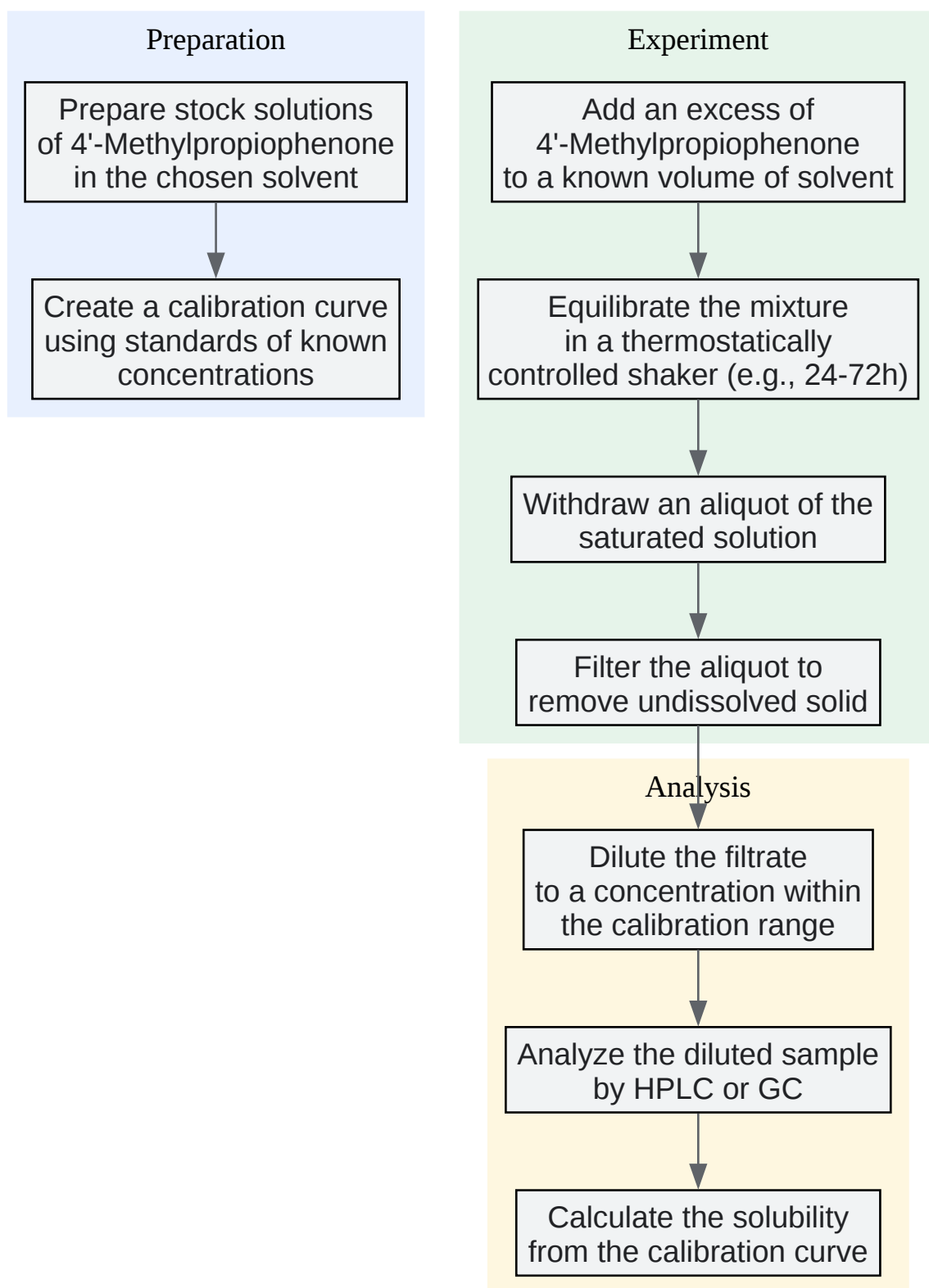
A precise and reproducible experimental method is crucial for obtaining reliable solubility data. The following protocol is based on the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound, and is in line with principles outlined in OECD Guideline 105 and ASTM E1148.^{[11][12][13]}

Materials and Equipment

- **4'-Methylpropiophenone** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)

- Thermostatically controlled shaker or water bath
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow



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Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

- Preparation of Calibration Curve:
 - Accurately prepare a stock solution of **4'-methylpropiophenone** in the solvent of interest.
 - Perform serial dilutions to create a series of calibration standards of known concentrations.
 - Analyze each standard by HPLC or GC and plot the instrument response versus concentration to generate a calibration curve.
- Sample Preparation and Equilibration:
 - Add an excess amount of **4'-methylpropiophenone** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
- Sampling and Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
 - Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample using the same HPLC or GC method as for the calibration standards.

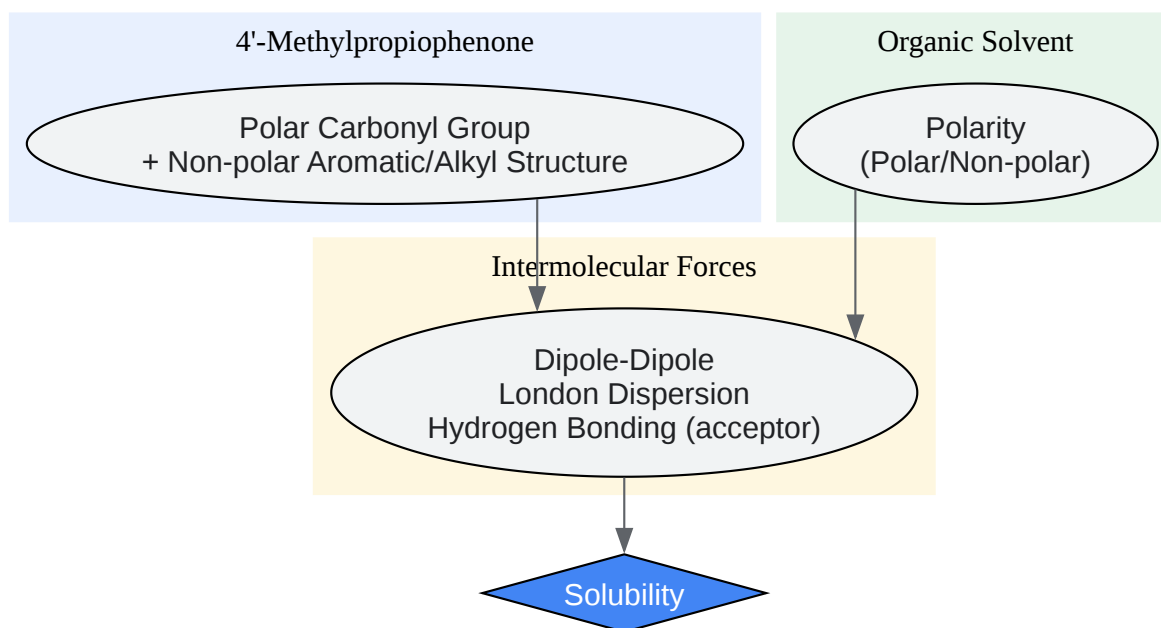
- Calculation:
 - Determine the concentration of **4'-methylpropiophenone** in the diluted sample from the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **4'-methylpropiophenone** in the specific solvent at the experimental temperature.

Advanced Insights: Predictive Models for Solubility

While experimental determination remains the gold standard, computational models can provide valuable estimates of solubility, particularly in the early stages of process development.

- UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can be used to predict solubility in various solvents with reasonable accuracy.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more advanced model that uses quantum chemical calculations to predict the thermodynamic properties of fluids and their mixtures. COSMO-RS can provide highly accurate solubility predictions for a wide range of systems.[\[17\]](#)[\[18\]](#)[\[19\]](#)

These predictive tools, often available in commercial software packages, can accelerate solvent screening and provide a deeper understanding of the molecular interactions governing solubility.



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Caption: Key factors influencing the solubility of **4'-methylpropiophenone**.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of **4'-methylpropiophenone** in organic solvents. By combining qualitative data, quantitative estimations based on structural analogs, a detailed experimental protocol, and an understanding of the underlying theoretical principles, researchers and drug development professionals are better equipped to handle this important chemical intermediate. A thorough grasp of its solubility profile is a critical step in the efficient design and execution of synthetic and formulation processes, ultimately contributing to the successful development of new chemical entities.

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